molecular formula C10H10Cl3NO B1622703 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide CAS No. 90793-96-7

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide

Cat. No.: B1622703
CAS No.: 90793-96-7
M. Wt: 266.5 g/mol
InChI Key: IGSLPFRVZBFLCQ-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide ( 90793-96-7) is a chlorinated acetamide derivative of significant interest in medicinal chemistry research. With a molecular formula of C 10 H 10 Cl 3 NO and a molecular weight of 266.55 g/mol, this compound serves as a versatile synthetic intermediate . This acetamide is structurally characterized by a 2-chloroacetamide group linked to a 1-(3,4-dichlorophenyl)ethyl backbone, making it a valuable building block for the synthesis of more complex molecules. Its structural features are shared with compounds investigated for various pharmacological activities. Notably, research into analogous N-phenylacetamide derivatives has demonstrated potential as anticonvulsant agents in preclinical models, such as the maximal electroshock (MES) test, with some acting as moderate binders to neuronal voltage-sensitive sodium channels . Key Physical & Chemical Properties: - CAS Number: 90793-96-7 - Molecular Formula: C 10 H 10 Cl 3 NO - Molecular Weight: 266.55 g/mol - Density: ~1.351 g/cm³ - Boiling Point: ~420.4 °C at 760 mmHg - Flash Point: ~208 °C Safety and Handling: This product is intended for research purposes by qualified laboratory personnel. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Usage Statement: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-6(14-10(15)5-11)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSLPFRVZBFLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395052
Record name 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90793-96-7
Record name 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Method 1: Direct Acylation of 1-(3,4-Dichlorophenyl)Ethylamine with Chloroacetyl Chloride

Reaction Conditions and Mechanism

This method involves the nucleophilic substitution of 1-(3,4-dichlorophenyl)ethylamine with chloroacetyl chloride in a biphasic solvent system. The reaction proceeds via the formation of an intermediate acyl ammonium ion, which undergoes deprotonation to yield the target acetamide.

Reagents :

  • 1-(3,4-Dichlorophenyl)ethylamine (1.0 equiv)
  • Chloroacetyl chloride (1.2 equiv)
  • Dichloromethane (DCM) and 2% aqueous NaOH (solvent system)

Procedure :

  • Dissolve 1-(3,4-dichlorophenyl)ethylamine (0.05 mol) in 30 mL DCM.
  • Add 5 mL of 2% aqueous NaOH to the solution under ice-cooling.
  • Slowly drip chloroacetyl chloride (0.06 mol in 10 mL DCM) into the mixture over 1 hour.
  • Stir the reaction at room temperature for 24 hours, monitoring progress via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).
  • Quench the reaction by pouring into ice-cold water, filter the precipitate, and wash with cold water.
  • Recrystallize the crude product from 95% ethanol to obtain pure acetamide.

Optimization Data :

Parameter Value
Temperature 0–25°C
Reaction Time 24 hours
Yield 70–83%
Purity (HPLC) >95%
Characterization
  • Melting Point : 118–120°C.
  • IR Spectroscopy :
    • $$ \nu{\text{NH}} $$: 3381 cm$$^{-1}$$ (N–H stretch, secondary amide).
    • $$ \nu{\text{C=O}} $$: 1628 cm$$^{-1}$$ (amide I band).
    • $$ \nu_{\text{C-Cl}} $$: 750 cm$$^{-1}$$.
  • GC-MS : Molecular ion peak at m/z 297.5 ([M+H]$$^+$$; calc. 296.5).

Method 2: Alkylation of 1-(3,4-Dichlorophenyl)Ethylamine with 2-Chloroacetamide Intermediates

Reaction Conditions and Mechanism

This approach employs a two-step process: (1) synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide, followed by (2) alkylation with 1-(3,4-dichlorophenyl)ethylamine. The alkylation step utilizes a solid-liquid biphasic system with potassium carbonate as a base.

Reagents :

  • 2-Chloro-N-(3,4-dichlorophenyl)acetamide (1.0 equiv)
  • 1-(3,4-Dichlorophenyl)ethylamine (1.1 equiv)
  • Dry acetone, K$$2$$CO$$3$$, KI (catalyst)

Procedure :

  • Synthesize 2-chloro-N-(3,4-dichlorophenyl)acetamide via acylation of 3,4-dichloroaniline with chloroacetyl chloride (see Method 1).
  • Combine 2-chloro-N-(3,4-dichlorophenyl)acetamide (0.002 mol), 1-(3,4-dichlorophenyl)ethylamine (0.0022 mol), and K$$2$$CO$$3$$ (0.006 mol) in 10 mL dry acetone.
  • Add a catalytic amount of KI and stir at 60°C for 24 hours.
  • Filter inorganic residues and concentrate the filtrate.
  • Purify via column chromatography (SiO$$_2$$; DCM:MeOH 9:0.7) to isolate the product.

Optimization Data :

Parameter Value
Temperature 60°C
Reaction Time 24 hours
Yield 44–78%
Purity (HPLC) >98%
Characterization
  • $$^1$$H NMR (300 MHz, DMSO-$$d_6$$) :
    • $$ \delta $$ 1.45 (d, 3H, –CH$$3$$), 4.21 (q, 1H, –CH–), 4.33 (s, 2H, –CH$$2$$Cl), 7.41–7.85 (m, 3H, Ar–H).
  • $$^{13}$$C NMR :
    • $$ \delta $$ 43.3 (–CH$$_2$$Cl), 54.1 (–CH–), 124.2–139.2 (aromatic carbons), 168.8 (–C=O).
  • ESI-MS : m/z 328.1 ([M+H]$$^+$$; calc. 327.5).

Comparative Analysis of Methods

Yield and Scalability

Method Average Yield Scalability Purification Technique
1 70–83% Laboratory Recrystallization
2 44–78% Pilot-scale Column Chromatography

Method 1 offers higher yields under milder conditions but requires stoichiometric amine-chloroacetyl chloride ratios. Method 2, while lower-yielding, enables modular functionalization of the acetamide core.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding acids .

Scientific Research Applications

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Bioactivity :

  • Chlorine vs. Methyl Groups : Chlorine atoms increase electronegativity and lipophilicity, enhancing membrane permeability compared to methyl groups (e.g., 3,4-dimethylphenyl analog in ).
  • Fluorine Substitution : The 4-fluorophenyl derivative (CAS 1184038-16-1) exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Crystallographic Insights :

  • In 2-chloro-N-(3,4-dimethylphenyl)acetamide, intermolecular N-H⋯O hydrogen bonds form R₂²(8) motifs, influencing crystal packing and melting points . Similar hydrogen-bonding patterns may exist in the target compound but remain uncharacterized.

Herbicidal vs. Pharmaceutical Applications: Alachlor’s methoxymethyl group and diethylphenyl ring optimize herbicidal activity by targeting plant-specific enzymes .

Biological Activity

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide (CAS 90793-96-7) is a compound of significant interest in both agricultural and pharmaceutical research due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C10H10Cl3NO
  • Melting Point : 122-124 °C
  • Boiling Point : 397.5 °C
  • Solubility : Slightly soluble in methanol and ethanol; limited water solubility (0.40 mg/L at 20 °C) .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites, thereby modulating biochemical pathways essential for cellular functions .
  • Plant Growth Regulation : It promotes cell division and elongation, enhancing biomass and growth rates in plants. This activity is mediated through the stimulation of cytokinins, which are crucial for plant growth and development .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.22 to 0.25 µg/mL against various pathogens .
  • Biofilm Inhibition : The compounds significantly inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .

Plant Growth Regulation

The compound is recognized for its role as a selective plant growth regulator:

  • Growth Promotion : It enhances cell division and elongation in various plant species, leading to increased growth rates .
  • Weed Suppression : By promoting desirable plant growth while inhibiting weeds, it serves as a valuable tool in crop management strategies .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several derivatives, it was found that compound 7b exhibited the highest activity with a significant reduction in biofilm formation compared to controls. The study highlighted the potential for these compounds to be developed into effective antimicrobial agents .

Case Study 2: Agricultural Applications

Field trials demonstrated that this compound effectively increased crop yields while reducing weed competition. The results indicated a dose-dependent response in various crops, showcasing its potential in sustainable agriculture practices .

Research Findings Summary Table

Study FocusKey FindingsReference
Antimicrobial ActivityMIC values as low as 0.22 µg/mL; effective against biofilms
Plant Growth RegulationPromotes cell division; enhances biomass in crops
Enzyme InteractionActs as an enzyme inhibitor affecting biochemical pathways

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving amide coupling. For example, 2-chloroacetamide derivatives are often prepared by reacting substituted aromatic amines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) . Intermediates are characterized using IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹), NMR (amide proton resonance at δ 8.5–10.0 ppm), and mass spectrometry (molecular ion peaks consistent with expected molecular weights) . Purity is validated via elemental analysis or HPLC.

Q. How is the structural conformation of this compound analyzed in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) reveals key structural features, such as amide group planarity and intermolecular hydrogen bonding (N–H⋯O interactions). For example, analogous chloroacetamides exhibit syn/anti conformations of the N–H bond relative to aromatic substituents, with dihedral angles between aromatic and amide planes ranging from 44° to 77° depending on steric and electronic effects . These studies inform stability and packing behavior in crystalline forms.

Q. What standard protocols are used to evaluate its environmental persistence or degradation?

Degradation studies employ soil column leaching experiments (for mobility) and hydrolysis assays (pH-dependent stability). For instance, chloroacetamide herbicides like metolachlor are analyzed via C-18 solid-phase extraction followed by LC-MS to track parent compounds and polar degradates (e.g., ethanesulfonic acids) . Half-life calculations under controlled conditions (e.g., UV light, varying pH) provide kinetic data .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Asymmetric units in crystal structures often contain multiple independent molecules with varying conformations. For example, in related dichlorophenylacetamides, syn/anti N–H orientations and rotational differences in the amide group (dihedral angles of 44°–77°) arise from steric repulsion between substituents. These variations are reconciled by comparing hydrogen-bonding networks (e.g., R₂²(10) dimer motifs) and thermal displacement parameters to confirm dominant conformers .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

SAR is explored by synthesizing analogs with modified aromatic or amide substituents. For example:

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance receptor binding affinity.
  • Methyl/ethyl groups on the ethyl side chain modulate lipophilicity and metabolic stability . Bioactivity is evaluated via in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., anticonvulsant activity in rodents), with dose-response curves and IC₅₀ values quantifying potency .

Q. How are conflicting degradation pathways in environmental studies addressed methodologically?

Contradictions in degradation mechanisms (e.g., aerobic vs. anaerobic pathways) are resolved using isotopic labeling (e.g., ¹⁴C-tracers) and high-resolution mass spectrometry (HR-MS) to identify transient intermediates. For instance, discrepancies in metolachlor degradation products are clarified by comparing soil microbiota diversity (via 16S rRNA sequencing) and redox conditions .

Q. What computational methods predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like GABA receptors or cytochrome P450 enzymes. Key parameters include:

  • Binding free energy (ΔG) calculations.
  • Pharmacophore mapping of hydrogen-bond acceptors/donors aligned with the amide and chloro groups . Results are validated with experimental IC₅₀ values and co-crystallization studies.

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis & Purification IR, NMR, LC-MS, elemental analysisReaction yield, purity ≥95%
Crystallography SC-XRD, Hirshfeld surface analysisR-factor ≤0.05, hydrogen-bond distances (Å)
Environmental Degradation Soil column leaching, LC-MS/MSHalf-life (t₁/₂), detection limits (ppb)
Bioactivity Screening Enzyme-linked immunosorbent assay (ELISA), in vivo seizure modelsIC₅₀, ED₅₀ (effective dose)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide

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